molecular formula C11H13NO2 B13880822 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile

2-Ethoxy-4-(2-hydroxyethyl)benzonitrile

Katalognummer: B13880822
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: PZBKIELFZYRNHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is an organic compound with the chemical formula C11H13NO2. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group and a hydroxyethyl group attached to the benzene ring. This compound is a solid at room temperature and is used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form 4-ethoxybenzaldoxime, which is then dehydrated to produce 4-ethoxybenzonitrile. The nitrile group is then further functionalized to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. Green chemistry approaches, such as the use of ionic liquids, are also being explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-Ethoxy-4-(2-carboxyethyl)benzonitrile.

    Reduction: 2-Ethoxy-4-(2-aminoethyl)benzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4-(2-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-(2-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s reactivity and interactions. These interactions can affect cellular pathways and processes, making the compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Hydroxyethyl)benzonitrile: Lacks the ethoxy group, making it less hydrophobic.

    2-Ethoxybenzonitrile: Lacks the hydroxyethyl group, reducing its ability to form hydrogen bonds.

    4-Ethoxybenzonitrile: Similar structure but without the hydroxyethyl group.

Uniqueness

2-Ethoxy-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both the ethoxy and hydroxyethyl groups, which confer distinct chemical properties. The combination of these functional groups allows for versatile reactivity and interactions, making it valuable in various applications .

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-ethoxy-4-(2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C11H13NO2/c1-2-14-11-7-9(5-6-13)3-4-10(11)8-12/h3-4,7,13H,2,5-6H2,1H3

InChI-Schlüssel

PZBKIELFZYRNHV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)CCO)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.